

# Whitepaper: The Discovery and Physiological Functions of L-triiodothyronine (T3)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | L-Thyronine |           |
| Cat. No.:            | B554942     | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

L-triiodothyronine (T3) is the most biologically active form of thyroid hormone and a critical regulator of nearly every physiological process in the body, including growth, development, metabolism, and heart rate.[1] Its discovery in 1952 marked a pivotal moment in endocrinology, revealing that the prohormone thyroxine (T4) is converted to the more potent T3 in peripheral tissues.[2] This technical guide provides a comprehensive overview of the discovery of T3, its synthesis and metabolism, its detailed physiological functions at the molecular and systemic levels, and the key experimental protocols that were instrumental in its characterization.

# The Discovery of L-triiodothyronine (T3)

The identification of L-triiodothyronine stemmed from research conducted in the early 1950s. Building on earlier work using radioactive iodine to trace thyroid hormone physiology, the discovery was a landmark achievement that reshaped the understanding of thyroid function.

# **Key Researchers and Timeline**

The definitive identification of T3 is credited to Dr. Rosalind Pitt-Rivers and Dr. Jack Gross at the National Institute for Medical Research in London.[3] In 1951, while working with radioiodine, Gross and Charles Leblond had previously noted an unknown radioactive compound in the plasma of rats, which they labeled 'unknown 1'.



In 1950, Gross joined Pitt-Rivers' laboratory, where they continued this line of investigation. Their collaboration culminated in their seminal publication in The Lancet in March 1952, titled "The identification of 3: 5: 3'-L-triiodothyronine in human plasma," officially announcing their discovery.[1][4] Concurrently, a group led by Jean Roche in Paris was also investigating thyroid hormone metabolites and contributed significantly to understanding T3's biosynthesis and secretion.[5]

### **Experimental Foundation**

The discovery was made possible by the application of paper chromatography to analyze radioiodinated compounds in human blood following radioiodine therapy. By tracing the radioactive iodine, Gross and Pitt-Rivers were able to separate and identify a compound that was structurally similar to thyroxine but contained one less iodine atom. This compound was 'unknown 1', which they definitively identified as L-triiodothyronine.

Following its identification, they conducted further studies to establish its physiological relevance. They demonstrated that T3 was synthesized in the thyroid gland and secreted alongside T4. Crucially, they also established its biological potency. Their subsequent studies in 1953 revealed that T3 was significantly more potent than T4.[6]

## **Synthesis and Metabolism**

T3 is produced through two primary pathways. A smaller portion, approximately 20%, is secreted directly by the thyroid gland.[7][8] The majority, around 80%, is generated in peripheral tissues—primarily the liver and kidneys—through the enzymatic conversion of the prohormone thyroxine (T4).[7][8]

This conversion is catalyzed by a family of enzymes known as deiodinases:

- Type I Deiodinase (D1): Found in the liver, kidney, and thyroid, it is responsible for about 80% of the peripheral conversion of T4 to T3.[1]
- Type II Deiodinase (D2): Located in the central nervous system, pituitary, and brown adipose tissue, it plays a key role in local T3 production and in the negative feedback regulation of Thyroid-Stimulating Hormone (TSH).[1]



• Type III Deiodinase (D3): This enzyme inactivates thyroid hormones by converting T4 to reverse T3 (rT3) and T3 to T2, thereby regulating local thyroid hormone activity.[1][9]

## **Physiological Functions and Mechanism of Action**

T3 exerts profound effects on virtually every cell and organ system in the body.[1][10] Its actions are primarily mediated through binding to nuclear receptors, though non-genomic pathways also contribute to its rapid effects.

### **Genomic Mechanism of Action**

The canonical signaling pathway for T3 is genomic, involving the regulation of gene expression.

- Cellular Entry: T3 and T4 are lipophilic but require active transport across the cell membrane via specific transporter proteins like MCT8 and OATP1C1.[1][11]
- Nuclear Translocation and Receptor Binding: Once inside the cell, T3 enters the nucleus and binds to Thyroid Hormone Receptors (TRs), which belong to the nuclear receptor superfamily.[11][12] TRs typically form heterodimers with the Retinoid X Receptor (RXR).[13]
- Gene Transcription: This T3-TR-RXR complex then binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter regions of target genes.[10][13] In the absence of T3, the receptor complex often binds corepressors, inhibiting gene transcription.[14] The binding of T3 induces a conformational change, causing the release of corepressors and the recruitment of coactivator proteins, which initiates or enhances the transcription of target genes.[12][14]

### **Non-Genomic Mechanism of Action**

T3 can also elicit rapid cellular responses that are independent of gene transcription.[12] These non-genomic actions are initiated by T3 binding to proteins in the cytoplasm, mitochondria, or on the plasma membrane, influencing intracellular signaling pathways like PI3K and MAPK.[10] [12]

### **Systemic Physiological Effects**

T3's regulation of gene expression leads to a wide array of systemic effects:



- Metabolism: It increases the basal metabolic rate (BMR), stimulates the catabolism of carbohydrates and lipids, and modulates protein synthesis and degradation.[1][10][11]
- Growth and Development: T3 is essential for normal growth and skeletal maturation, acting synergistically with growth hormone.[1] It is critically important for the proper development and maturation of the fetal and neonatal brain.[11]
- Cardiovascular System: T3 increases heart rate, cardiac contractility, and cardiac output. It also promotes vasodilation, enhancing blood flow.[10][11]
- Nervous System: Beyond development, T3 plays a role in adult brain function, with evidence suggesting it may act as a neurotransmitter in the central nervous system.[15]

## **Quantitative Data Summary**

The following table summarizes key quantitative parameters comparing L-triiodothyronine (T3) and Thyroxine (T4).

| Parameter            | L-triiodothyronine<br>(T3)                             | Thyroxine (T4)             | Reference(s) |
|----------------------|--------------------------------------------------------|----------------------------|--------------|
| Relative Potency     | 3-5 times more potent than T4                          | Less potent prohormone     | [1]          |
| Plasma Concentration | ~1/40th that of T4                                     | ~14:1 ratio to T3 in blood | [1][10]      |
| Biological Half-Life | ~2.5 days                                              | ~6.5 days                  | [1]          |
| Source               | 20% from thyroid,<br>80% from peripheral<br>conversion | 100% from thyroid<br>gland | [7][8]       |
| Receptor Affinity    | Higher affinity for TRs                                | Lower affinity for TRs     | [13]         |

# **Key Experimental Protocols**

The characterization of T3 relied on several innovative experimental techniques.



# Protocol: Paper Chromatography for Iodothyronine Separation

- Objective: To separate and identify iodinated compounds in biological samples. This method was central to the initial discovery of T3.
- Methodology:
  - Sample Preparation: Plasma or thyroid tissue extracts from subjects administered radioactive iodine (<sup>131</sup>I) were prepared.
  - Spotting: A small, concentrated spot of the extract was applied to a line on a sheet of filter paper (e.g., Whatman No. 1).
  - Solvent System Development: The edge of the paper was dipped into a solvent system (e.g., butanol-dioxane-ammonia) in a sealed chamber. The solvent moves up the paper by capillary action.
  - Separation: As the solvent front moves, different compounds in the sample travel at different rates based on their solubility and adsorption to the paper, resulting in separation.
  - Detection: The dried chromatogram was placed against X-ray film (autoradiography). The radioactive <sup>131</sup>I-labeled compounds (T4, T3, etc.) expose the film, revealing their positions as distinct spots.
  - Identification: The positions of the unknown radioactive spots were compared to the
    positions of known, non-radioactive standards run under identical conditions. The
    'unknown 1' spot consistently migrated near, but distinct from, the T4 standard, leading to
    its identification as T3.

### **Protocol: Goiter-Prevention Bioassay in Rats**

- Objective: To determine the biological potency of thyroid hormone preparations by measuring their ability to suppress TSH secretion and prevent goiter.
- Methodology:



- Animal Model: Rats are rendered hypothyroid, typically by administering an antithyroid drug like propylthiouracil (PTU), which blocks thyroid hormone synthesis and causes an increase in TSH, leading to thyroid enlargement (goiter).
- Treatment Groups: Different groups of these goitrous rats were administered varying doses of T4, T3, or a control substance.
- Administration: The test compounds were administered daily for a set period (e.g., 1-2 weeks) via subcutaneous injection or oral gavage.
- Endpoint Measurement: At the end of the treatment period, the animals were euthanized, and their thyroid glands were excised and weighed.
- Analysis: The ability of a given dose of T3 or T4 to reduce the thyroid gland weight (i.e., prevent goiter) compared to the control group was calculated. This allowed for a direct comparison of their biological potency. Gross and Pitt-Rivers used this assay to show that T3 was approximately 5 times as potent as T4 in suppressing goiter.[16]

# Protocol: Radioimmunoassay (RIA) for Hormone Quantification

- Objective: To accurately measure the concentration of hormones like T3 and T4 in plasma.
   Developed after the discovery of T3, this became the standard for quantification.
- Methodology:
  - Principle: RIA is a competitive binding assay. It relies on the competition between a known amount of radiolabeled hormone (the "tracer") and the unlabeled hormone in a patient's sample for a limited number of specific antibody binding sites.
  - Reagents:
    - Highly specific antibody against the hormone (e.g., anti-T3 antibody).
    - Radiolabeled hormone (e.g., <sup>125</sup>I-T3).
    - Standard solutions with known concentrations of unlabeled hormone.



- Procedure: A fixed amount of antibody and radiolabeled T3 are incubated with either the patient's serum or one of the standard solutions.
- Competition: The unlabeled T3 in the sample competes with the radiolabeled T3 for binding to the antibody. The more unlabeled T3 present in the sample, the less radiolabeled T3 will be able to bind to the antibody.
- Separation and Counting: The antibody-bound hormone is separated from the free hormone. The radioactivity of the bound fraction is measured using a gamma counter.
- Standard Curve and Calculation: A standard curve is generated by plotting the radioactivity
  of the bound fraction against the concentration of the standard solutions. The
  concentration of T3 in the patient's sample is then determined by interpolating its
  measured radioactivity on the standard curve.

## **Visualizations: Pathways and Workflows**

The following diagrams illustrate the key pathways and experimental logic related to T3.





Click to download full resolution via product page

Caption: Hypothalamus-Pituitary-Thyroid axis and peripheral conversion of T4 to T3.





Click to download full resolution via product page

Caption: Genomic signaling pathway of L-triiodothyronine (T3).





Click to download full resolution via product page

Caption: Experimental workflow for the discovery of L-triiodothyronine (T3).



### Conclusion

The discovery of L-triiodothyronine by Pitt-Rivers and Gross fundamentally altered the field of thyroidology. It established the concept of a prohormone (T4) being activated in peripheral tissues to exert its primary effects, a paradigm now recognized for other hormonal systems. T3's role as a master regulator of metabolism, growth, and development underscores its importance in health and disease. A thorough understanding of its synthesis, transport, and mechanisms of action at both the genomic and non-genomic levels continues to be a vital area of research, offering potential targets for the development of novel therapeutics for thyroid-related and metabolic disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Triiodothyronine Wikipedia [en.wikipedia.org]
- 2. The History of 3,5,3'-Triiodothyronine | Semantic Scholar [semanticscholar.org]
- 3. Rosalind Pitt-Rivers Wikipedia [en.wikipedia.org]
- 4. Thyroid History Timeline | American Thyroid Association [thyroid.org]
- 5. Rosalind Venetia Pitt-Rivers eurothyroid.com [eurothyroid.com]
- 6. The discovery of thyroid replacement therapy. Part 3: A complete transformation PMC [pmc.ncbi.nlm.nih.gov]
- 7. yourhormones.info [yourhormones.info]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of Thyroid Hormone Endotext NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Thyroid hormones Wikipedia [en.wikipedia.org]
- 11. Mechanism of Action and Physiologic Effects of Thyroid Hormones [vivo.colostate.edu]
- 12. hilarispublisher.com [hilarispublisher.com]



- 13. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. L-triiodothyronine: is this peripheral hormone a central neurotransmitter? PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thyroid.org [thyroid.org]
- To cite this document: BenchChem. [Whitepaper: The Discovery and Physiological Functions of L-triiodothyronine (T3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554942#discovery-of-l-triiodothyronine-and-itsphysiological-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com